Iobenguane

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |

|---|---|

CAS-Nummer |

139755-80-9 |

Molekularformel |

C8H12IN3O4S |

Molekulargewicht |

369.17 g/mol |

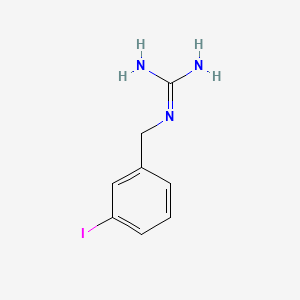

IUPAC-Name |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4; |

InChI-Schlüssel |

NMHJRGCKGFRFAQ-JZXKKTDRSA-N |

SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N |

Isomerische SMILES |

C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Aussehen |

Solid powder |

Siedepunkt |

100°C |

melting_point |

0°C |

Andere CAS-Nummern |

80663-95-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis and Characterization of Iobenguane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis, characterization, and quality control of iobenguane (meta-iodobenzylguanidine, MIBG), a critical radiopharmaceutical agent for the diagnosis and therapy of neuroendocrine tumors. Detailed experimental protocols and data are presented to support researchers and professionals in the field of drug development and nuclear medicine.

Introduction to this compound

This compound is a structural analog of the neurotransmitter norepinephrine (noradrenaline).[1] This structural similarity allows it to be recognized and transported by the norepinephrine transporter (NET), which is highly expressed on the surface of neuroendocrine tumor cells, such as those in pheochromocytoma and neuroblastoma.[2] When labeled with a radioisotope, typically Iodine-123 for imaging or Iodine-131 for therapy, this compound serves as a targeted agent for delivering radiation to tumor cells.[1]

Chemical Synthesis of this compound (Non-Radioactive)

The synthesis of non-radioactive this compound, often referred to as "cold" MIBG, is a crucial first step before radiolabeling. Several methods have been reported, with the most common ones starting from m-iodobenzylamine.

Synthesis via Cyanamide

One established method involves the reaction of m-iodobenzylamine hydrochloride with cyanamide.[3][4]

Reaction Scheme:

m-Iodobenzylamine HCl + Cyanamide → this compound

Experimental Protocol:

A detailed protocol for this synthesis is as follows:

-

A mixture of m-iodobenzylamine hydrochloride (1 mmol) and cyanamide (1.5 mmol) is refluxed at 100°C for 4 hours.[3]

-

The resulting oily product is dissolved in 0.5 mL of water.

-

A solution of potassium bicarbonate (100 mg in 0.5 mL of water) is added slowly with stirring to precipitate this compound bicarbonate.[3]

-

The precipitate is filtered under vacuum, washed with cold water, and dried.

-

To convert to the hemisulfate salt, the this compound bicarbonate (0.6 mmol) is dissolved in 2 mL of water, and 0.3 mL of 2 N H₂SO₄ is added slowly.[3]

-

The this compound hemisulfate is dissolved by heating and recrystallized upon cooling.

-

The final product is purified by recrystallization from a water:ethanol (50:50) mixture.[3]

Synthesis via S-ethylisothiouronium sulfate

An alternative, one-step method that is reported to be simple and cost-effective involves the reaction of m-iodobenzylamine with S-ethylisothiouronium sulfate.

Experimental Protocol:

-

To a mixture of m-iodobenzylamine hydrochloride (0.7 mmol) in 1 mL of water, S-ethylisothiouronium sulfate (0.7 mmol) is added gradually.

-

The mixture is stirred for 5 hours at room temperature.

-

Water is removed by rotary evaporation, and the precipitate is crystallized from acetone.

-

Recrystallization is performed from acetone to yield the final product.

Characterization of Non-Radioactive this compound

Thorough characterization of the synthesized non-radioactive this compound is essential to ensure its purity and identity before proceeding with radiolabeling.

Spectroscopic Data

| Technique | Observed Data |

| ¹H-NMR (500 MHz, D₂O) | δ 7.1 (t, 1H, phenyl H5), 7.3 (d, 1H, phenyl H6), 7.5 (m, 2H, phenyl H2, H4), 4.3 (s, 1H, CH₂ Benzyl)[3] |

| ¹³C-NMR (125 MHz, D₂O) | δ 40 (CH₂-Benzyl), 95 (C₃-phenyl), 130 (C₆-phenyl), 135 (C₅–phenyl), 137 (C₄- phenyl), 140 (C₂- phenyl), 142 (C₁- phenyl), 158 (C-Imine)[3] |

| Mass Spec. (ESI) | m/z 276 (M+H)⁺[3] |

| IR (KBr, cm⁻¹) | 3302 (NH), 3138 (NH), 1656 and 1537 (C=N), 1057 (S=O), 785 and 686 (1, 3-disubstituted benzene)[3] |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound.

Experimental Protocol for HPLC Analysis:

-

Column: C18 Monolithic (100-4.6 mm)[3]

-

Mobile Phase: 3.04 g triethylamine per 1 liter of Water:Acetonitrile (90:10), adjusted to pH 4.[3]

-

Flow Rate: 1.5 mL/min[3]

-

Detection: UV at 229 nm[3]

Radiolabeling of this compound with Iodine-131

The therapeutic and diagnostic utility of this compound is realized upon its radiolabeling with an appropriate iodine isotope. The most common method for this is through an isotopic exchange reaction.

Reaction Scheme:

¹²⁷I-MIBG + Na¹³¹I → ¹³¹I-MIBG + Na¹²⁷I

Experimental Protocol for Radiolabeling:

-

The non-radioactive this compound precursor is mixed with a solution of sodium iodide (¹³¹I).

-

The reaction is typically carried out in the presence of a catalyst, such as copper sulfate, and other reagents like ammonium sulfate and sodium acetate in a buffered solution.[5]

-

The mixture is heated to high temperatures (e.g., 175°C) for a specific duration (e.g., 1 hour).

-

The resulting radiolabeled this compound is then purified.

Quality Control of Radiolabeled this compound

Rigorous quality control is paramount to ensure the safety and efficacy of the final radiopharmaceutical product. The primary goal is to determine the radiochemical purity (RCP), which is the percentage of the total radioactivity in the desired chemical form.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol for Radio-HPLC Analysis:

-

Column: Stainless steel column (25 cm x 4.0 mm) packed with silica gel for chromatography R (5 µm).

-

Mobile Phase: A mixture of 80 g/L solution of ammonium nitrate R, ammonia (~35 g/L) TS and methanol R (1:2:27 V/V/V).

-

Flow Rate: To be optimized for separation.

-

Detection: A radioactivity detector.

Acceptance Criteria:

-

For diagnostic use, not less than 94% of the total radioactivity should be in the peak corresponding to this compound.

-

For therapeutic use, not less than 92% of the total radioactivity should be in the peak corresponding to this compound.

Thin-Layer Chromatography (TLC)

TLC provides a simpler and faster method for routine quality control checks.

Experimental Protocol for TLC Analysis:

-

Stationary Phase: Silica gel impregnated aluminum plate.

-

Mobile Phase: Ethanol:NH₄OH (50:1).

-

Expected R_f values:

-

¹³¹I-Iobenguane: 0.0–0.2

-

Free ¹³¹I-iodide: 0.9–1.0

-

Mechanism of Action and Cellular Uptake

The efficacy of this compound is predicated on its selective uptake into neuroendocrine tumor cells via the norepinephrine transporter (NET).

References

- 1. What is the mechanism of this compound I-131? [synapse.patsnap.com]

- 2. High-specific-activity 131iodine-metaiodobenzylguanidine for therapy of unresectable pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient Simple Method for Synthesis of Meta-iodobenzylguanidine (MIBG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conferences.iaea.org [conferences.iaea.org]

- 5. Search results [inis.iaea.org]

An In-depth Technical Guide to Iobenguane Uptake Pathways via the Norepinephrine Transporter (NET)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a structural analog of the neurotransmitter norepinephrine.[1][2] This key characteristic allows it to be recognized and transported by the norepinephrine transporter (NET), a protein crucial for the reuptake of norepinephrine from the synaptic cleft.[1][2] This targeted uptake mechanism forms the basis of this compound's dual utility in both the diagnosis and therapy of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma, which often overexpress NET.[3][4] When radiolabeled with isotopes like Iodine-123 or Iodine-131, this compound serves as a powerful theranostic agent, enabling tumor imaging and targeted radiotherapy.[2][4] This guide provides a comprehensive technical overview of the this compound uptake pathway via NET, including quantitative data, detailed experimental protocols, and visualizations of the key molecular and experimental processes.

Data Presentation: Quantitative Analysis of this compound and NET Interaction

The efficiency of this compound uptake is determined by its binding affinity and transport kinetics with the norepinephrine transporter. While direct Km and Ki values for this compound are not always explicitly stated in literature, data from various studies using different cell lines and this compound analogs provide valuable insights.

| Parameter | Value | Cell Line/System | Compound | Notes |

| Km (Michaelis-Menten constant) | 416 nM | SK-N-BE(2)C cells | [3H]norepinephrine | Represents the concentration of norepinephrine at half-maximal transport velocity.[5] |

| Ki (Inhibition constant) | 43 nM | HEK293 cells expressing NET | Nisoxetine-based fluorescent probe | Indicates the binding affinity of a competitive inhibitor.[6] |

| Relative Affinity | ~3-fold lower than 123I-MIBG | Neuroblastoma cell lines | [18F]-MFBG | [18F]-MFBG is an analog of MIBG.[3] |

| In Vitro Uptake | ~2-fold lower than 123I-MIBG | Neuroblastoma cell lines | [18F]-MFBG | Correlates with the lower binding affinity.[3] |

| In Vitro Uptake | 274 fmol/10^6 cells (at 180 min) | MPC 4/30PRR cells | Ultratrace 125I-MIBG | Demonstrates significant accumulation in a pheochromocytoma cell line.[7] |

| In Vitro Uptake (Blocked) | 73 fmol/10^6 cells (at 60 min) | MPC 4/30PRR cells | Ultratrace 125I-MIBG with Desipramine | Shows that uptake is significantly mediated by NET, as Desipramine is a NET inhibitor.[7] |

Signaling Pathways Regulating NET Activity

The function of the norepinephrine transporter is not static; it is dynamically regulated by various intracellular signaling pathways. This regulation primarily occurs through post-translational modifications, such as phosphorylation, which can alter the transporter's cell surface expression and uptake capacity. Protein kinases and phosphatases are the key enzymes that mediate these regulatory processes.[8][9]

Figure 1: Signaling pathways modulating NET activity and this compound uptake.

Experimental Protocols

In Vitro this compound Uptake Assay

This protocol provides a general framework for measuring the uptake of radiolabeled this compound in a cell line endogenously expressing the norepinephrine transporter, such as the human neuroblastoma cell line SK-N-BE(2)C.[5]

1. Cell Culture and Plating:

-

Culture SK-N-BE(2)C cells in the recommended growth medium until they reach 80-90% confluency.

-

The day before the assay, seed the cells into 24-well plates at a density of approximately 1 x 10^6 cells per well to ensure a confluent monolayer on the day of the experiment.

2. Assay Buffer Preparation:

-

Prepare a Krebs-Ringer-HEPES (KRH) buffer (or a similar physiological buffer) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 10 mM glucose, pH 7.4.

-

Warm the buffer to 37°C before use.

3. Uptake Experiment:

-

Wash the cell monolayers twice with warm KRH buffer.

-

For each well, prepare the assay solution containing a known concentration of radiolabeled this compound (e.g., [125I]MIBG) in KRH buffer.

-

To determine non-specific uptake, prepare a parallel set of wells containing the radiolabeled this compound and a high concentration of a NET inhibitor, such as 50 µM Desipramine.[3]

-

Add the assay solution to the wells and incubate at 37°C for a specified time course (e.g., 5, 20, 50, 120 minutes).[3]

4. Termination of Uptake and Cell Lysis:

-

To stop the uptake, aspirate the assay solution and rapidly wash the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes at room temperature.

5. Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Measure the radioactivity in each sample using a gamma counter.

-

Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Calculate the specific uptake by subtracting the non-specific uptake (from the Desipramine-treated wells) from the total uptake.

-

Express the results as fmol or nmol of this compound per mg of protein per unit of time.

Figure 2: Experimental workflow for an in vitro this compound uptake assay.

Logical Relationships in this compound-Based Theranostics

The clinical application of this compound as a theranostic agent is based on a logical progression from diagnosis to therapy, all centered around the expression of the norepinephrine transporter.

References

- 1. d-nb.info [d-nb.info]

- 2. Norepinephrine Transporter as a Target for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanets.net [nanets.net]

- 8. Regulation and Function of Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural and Functional Similarity of Iobenguane to Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Introduction

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a synthetic aralkylguanidine analog of the endogenous neurotransmitter norepinephrine.[1][2] Its development was predicated on creating a molecule that could leverage the physiological pathways of the sympathetic nervous system for diagnostic and therapeutic purposes.[3] The structural mimicry of norepinephrine allows this compound, particularly in its radioiodinated forms (¹²³I-Iobenguane and ¹³¹I-Iobenguane), to function as a highly specific radiopharmaceutical.[4] It is selectively taken up and accumulated in tissues with high adrenergic innervation, most notably in neuroendocrine tumors such as pheochromocytoma, paraganglioma, and neuroblastoma, which overexpress the norepinephrine transporter (NET).[5][6] This document provides a detailed technical examination of the structural, physicochemical, and pharmacological similarities between this compound and norepinephrine, with a focus on their interaction with the norepinephrine transporter. It includes a compilation of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of key pathways and workflows.

Structural and Physicochemical Comparison

The efficacy of this compound as a norepinephrine analog is rooted in its structural homology. Both molecules possess a benzyl ring attached to an ethylamine side chain or a functional equivalent. In norepinephrine, this is a hydroxyethylamine group, while in this compound, it is a guanidinomethyl group. This core structure is recognized by the norepinephrine transporter.

Key structural differences include the substitution of the catechol hydroxyl groups of norepinephrine with a single iodine atom at the meta-position of the benzyl ring in this compound, and the replacement of the terminal primary amine with a more complex guanidine group.[1] Despite these modifications, the overall topology and charge distribution of this compound allow it to act as a substrate for NET.[1] Unlike norepinephrine, this compound is not metabolized by catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), leading to prolonged retention in target tissues.

Pharmacological Equivalence: The Norepinephrine Transporter (NET)

The primary mechanism governing the biological activity of both norepinephrine and this compound is their interaction with the norepinephrine transporter (NET), a transmembrane protein encoded by the SLC6A2 gene.[4][5] NET is responsible for the high-affinity, sodium- and chloride-dependent reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating neurotransmission.[4][5]

Due to its structural similarity, this compound acts as a "false neurotransmitter." It is recognized and actively transported into the cell by NET via the same uptake-1 mechanism as norepinephrine.[1][3] Once inside the cell, a portion of the this compound is sequestered into neurosecretory vesicles by vesicular monoamine transporters (VMATs), mirroring the storage of endogenous norepinephrine.[6] This shared transport and storage pathway is the fundamental principle behind the clinical utility of radiolabeled this compound. Tumors of neural crest origin, which are rich in adrenergic innervation, express high levels of NET on their cell surfaces, leading to the selective accumulation of the radiopharmaceutical.[5][7]

Quantitative Pharmacological Data

The interaction of a ligand with a transporter is quantified by its binding affinity (Ki) and its transport kinetics (Km, Vmax). The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum (Vmax) and is an inverse measure of the substrate's affinity for the transporter.[8][9] While data from direct head-to-head comparative studies are sparse, values from various studies using human NET (hNET) expressed in different cell lines provide a basis for comparison.

| Parameter | Ligand | Value | Cell System / Method | Reference |

| Transport Affinity (Km) | Norepinephrine | ~1.64 µM | LLC-NET cells / RDE Voltammetry | [7] |

| Norepinephrine | ~0.42 µM | SK-N-BE(2)C cells / [³H]NE Uptake | [3] | |

| This compound (MIBG) | ~0.26 µM | hNET-transfected CV-1 cells / [¹²⁵I]MIBG Uptake | [10] | |

| Inhibitory Potency (Ki) | Desipramine | ~7.36 nM | rat NET / Radioligand Binding | [11] |

| Nortriptyline | ~3.4 nM | hNET / Radioligand Binding | [11] |

Note: Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions, cell lines, and techniques.

The data indicates that both norepinephrine and this compound are high-affinity substrates for the norepinephrine transporter, with Km values in the sub-micromolar to low-micromolar range. The reported Km for this compound (264 nM) in hNET-transfected cells suggests a very high affinity, comparable to or even greater than that of norepinephrine itself under certain conditions.[10]

Experimental Protocols

Characterizing the interaction between a compound and a transporter like NET involves standardized in vitro assays. The two primary methods are competitive radioligand binding assays and cellular uptake assays.

Protocol: Competitive Radioligand Binding Assay for NET

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to NET in a cell membrane preparation.[8][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibition constant (Ki) of a test compound (e.g., this compound) for the Norepinephrine Transporter.

Materials:

-

Cell Membranes: Membrane preparation from HEK293 or CHO cells stably expressing human NET (hNET).

-

Radioligand: [³H]Nisoxetine (a high-affinity NET inhibitor).

-

Test Compound: this compound.

-

Reference Compound: Desipramine (for positive control).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of Desipramine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Equipment: 96-well microplates, glass fiber filter mats (e.g., Whatman GF/C), cell harvester, liquid scintillation counter.

Methodology:

-

Membrane Preparation: a. Culture hNET-expressing cells to confluency. b. Harvest cells, wash with ice-cold buffer, and pellet by centrifugation (500 x g, 10 min, 4°C). c. Resuspend the pellet and homogenize (e.g., sonication). d. Centrifuge the homogenate at high speed (e.g., 40,000 x g, 20 min, 4°C) to pellet the membranes. e. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay). Store aliquots at -80°C.[11][12]

-

Binding Assay: a. Prepare serial dilutions of the test compound (this compound) and reference compound (Desipramine). b. In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and each concentration of the test compound. c. Add components to wells in the following order: 50 µL of buffer or competitor, 50 µL of [³H]Nisoxetine (final concentration ~1 nM, near its Kd), and 100 µL of the membrane preparation (20-40 µg protein).[11] d. Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

-

Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold Wash Buffer. c. Dry the filter mats and place them in scintillation vials with scintillation cocktail. d. Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[12]

-

Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.

Protocol: Cellular Uptake Assay

This assay measures the functional activity of the transporter by quantifying the uptake of a radiolabeled substrate into intact cells that express NET.

Objective: To determine the potency (IC50) of a test compound (e.g., this compound) to inhibit the uptake of a radiolabeled substrate (e.g., [³H]Norepinephrine) into NET-expressing cells.

Materials:

-

Cells: Human neuroblastoma SK-N-BE(2)C cells, which endogenously express NET, or another hNET-transfected cell line.[3]

-

Radiolabeled Substrate: [³H]Norepinephrine.

-

Test Compound: this compound.

-

Inhibitor Control: Desipramine (for defining non-specific uptake).

-

Assay Buffer: Hanks' Balanced Salt Solution with 10mM HEPES (HBSS-HEPES), pH 7.4.

-

Lysis Solution: 0.1 M NaOH or a commercial cell lysis reagent.

-

Equipment: 24- or 96-well cell culture plates, liquid scintillation counter.

Methodology:

-

Cell Culture: a. Seed SK-N-BE(2)C cells into 24- or 96-well plates and grow until they form a near-confluent monolayer.

-

Uptake Assay: a. On the day of the assay, aspirate the growth medium and wash the cells with Assay Buffer. b. Pre-incubate the cells for 15-30 minutes with Assay Buffer containing various concentrations of the test compound or the inhibitor control (e.g., Desipramine). c. Initiate uptake by adding the radiolabeled substrate ([³H]Norepinephrine) at a concentration near its Km value (e.g., 400 nM).[3] d. Incubate for a predetermined time within the linear uptake range (e.g., 10-20 minutes) at 37°C.

-

Termination and Lysis: a. Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove the extracellular radiolabel. b. Lyse the cells by adding Lysis Solution to each well and incubating to ensure complete lysis.

-

Counting and Analysis: a. Transfer the cell lysate from each well into a scintillation vial. b. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. c. Plot the percentage inhibition of uptake (compared to control wells with no inhibitor) against the log concentration of the test compound. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Synthesis and Radiolabeling of this compound

The clinical preparation of radioiodinated this compound is typically performed via an isotopic exchange reaction on a non-radioactive this compound precursor.

Objective: To synthesize non-radioactive this compound hemisulfate and subsequently radiolabel it with Iodine-131.

Part A: Synthesis of this compound Precursor (Wieland et al. method)

-

Reaction: A mixture of m-iodobenzylamine hydrochloride (MIBA HCl) and cyanamide is refluxed at 100°C for 4 hours.

-

Precipitation: The resulting product is dissolved in water, and potassium bicarbonate (KHCO₃) solution is added to precipitate this compound bicarbonate.

-

Conversion to Sulfate: The filtered and dried this compound bicarbonate is then treated with dilute sulfuric acid (H₂SO₄) to convert it to the more stable this compound hemisulfate salt, which is then crystallized.

Part B: Radiolabeling via Isotopic Exchange

-

Reaction Mixture: Non-radioactive this compound hemisulfate is dissolved in a suitable buffer. No-carrier-added Na[¹³¹I] is added to the solution. The reaction is often facilitated by heating (e.g., 100°C) for a specific duration.

-

Purification: After the exchange reaction, the mixture is purified to separate the radiolabeled [¹³¹I]this compound from unreacted free [¹³¹I]iodide and the precursor. This is commonly done using a solid-phase extraction (SPE) cartridge.

-

Quality Control: The final product's radiochemical purity (RCP) must be determined. This is a critical step to ensure that the amount of free radioiodide is below acceptable limits (typically <5%).

-

Method: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector is the gold standard. A reversed-phase C18 column can be used with an isocratic mobile phase (e.g., a mixture of buffer and acetonitrile) to separate this compound from iodide.

-

Alternative: Thin-Layer Chromatography (TLC) can also be used as a simpler, more rapid QC method.

-

Conclusion

The profound structural and functional similarity between this compound and norepinephrine is the cornerstone of this compound's clinical utility as a targeted radiopharmaceutical. By acting as a substrate for the norepinephrine transporter, this compound can selectively deliver a diagnostic or therapeutic payload of radioiodine to neuroendocrine tumors that exploit this physiological pathway. Quantitative data confirms that this compound interacts with the norepinephrine transporter with high affinity, comparable to the endogenous neurotransmitter. The established experimental protocols for binding and uptake assays provide robust platforms for the continued development and evaluation of novel NET-targeted agents in drug discovery. A thorough understanding of this molecular mimicry is essential for researchers and clinicians working to optimize the application of this compound and develop next-generation theranostics.

References

- 1. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 5. Human norepinephrine transporter kinetics using rotating disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]

- 7. Michaelis-Menten kinetics - Mathematics of Reaction Networks [reaction-networks.net]

- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 10. michaelis-menten constant kmapp: Topics by Science.gov [science.gov]

- 11. Substrate binding stoichiometry and kinetics of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute regulation of norepinephrine transport: II. PKC-modulated surface expression of human norepinephrine transporter proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies on Iobenguane Biodistribution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preclinical studies on the biodistribution of Iobenguane, a radiopharmaceutical agent crucial for the diagnosis and therapy of neuroendocrine tumors. This document summarizes quantitative data from animal models, details key experimental protocols, and visualizes the underlying cellular mechanisms and experimental workflows.

Quantitative Biodistribution Data

The following tables summarize the biodistribution of radioiodinated this compound in various preclinical models, expressed as the percentage of the injected dose per gram of tissue (%ID/g). These data are essential for understanding the uptake and clearance of this compound in different organs and in tumor tissues.

Table 1: Biodistribution of [¹³¹I]this compound in Nude Mice with Human Neuroblastoma Xenografts (SK-N-SH)

| Tissue | 4 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) | 48 hours (%ID/g ± SD) |

| Blood | 1.53 ± 0.21 | 0.42 ± 0.07 | 0.19 ± 0.03 |

| Heart | 10.2 ± 1.5 | 4.8 ± 0.9 | 2.5 ± 0.5 |

| Lung | 3.8 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| Liver | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |

| Spleen | 1.9 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |

| Kidney | 2.1 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 |

| Muscle | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |

| Tumor | 4.5 ± 0.8 | 5.2 ± 1.1 | 4.8 ± 1.0 |

Data synthesized from studies on no-carrier-added [¹³¹I]MIBG in athymic mice bearing SK-N-SH human neuroblastoma xenografts.

Table 2: Biodistribution of Orally Administered [¹²³I]this compound in Normal ddY Mice

| Tissue | 5 minutes (%ID/g) | 15 minutes (%ID/g) | 30 minutes (%ID/g) | 60 minutes (%ID/g) |

| Blood | 0.10 | 0.14 | 0.15 | 0.13 |

| Heart | 0.12 | 0.18 | 0.20 | 0.19 |

| Lung | 0.11 | 0.15 | 0.17 | 0.16 |

| Liver | 0.25 | 0.35 | 0.45 | 0.55 |

| Spleen | 0.10 | 0.13 | 0.14 | 0.13 |

| Kidney | 1.25 | 1.05 | 0.95 | 0.85 |

| Stomach | 15.2 | 10.5 | 7.8 | 5.1 |

| Intestine | 1.5 | 2.8 | 3.5 | 4.2 |

| Bladder | 0.05 | 0.15 | 0.25 | 0.35 |

Data adapted from a study on the gastrointestinal absorption of [¹²³I]MIBG in normal mice.[1]

Table 3: Biodistribution of [²¹¹At]MABG in ICR Mice

| Tissue | 1.5 Minutes (%ID/g ± SD) | 1 Hour (%ID/g ± SD) | 3 Hours (%ID/g ± SD) | 24 Hours (%ID/g ± SD) |

| Blood | 16.9 ± 2.5 | 2.3 ± 0.3 | 1.1 ± 0.2 | 0.1 ± 0.0 |

| Heart | 11.5 ± 1.2 | 8.9 ± 1.1 | 5.6 ± 0.7 | 0.5 ± 0.1 |

| Lung | 8.9 ± 1.5 | 5.4 ± 0.9 | 3.1 ± 0.5 | 0.3 ± 0.1 |

| Liver | 10.2 ± 1.8 | 9.8 ± 1.5 | 7.5 ± 1.2 | 1.2 ± 0.2 |

| Spleen | 5.6 ± 0.9 | 4.1 ± 0.7 | 2.8 ± 0.5 | 0.4 ± 0.1 |

| Kidney | 9.8 ± 1.6 | 7.5 ± 1.2 | 4.9 ± 0.8 | 0.6 ± 0.1 |

| Stomach | 2.5 ± 0.4 | 12.9 ± 2.1 | 10.2 ± 1.8 | 1.5 ± 0.3 |

| Intestine | 1.8 ± 0.3 | 6.4 ± 1.1 | 5.1 ± 0.9 | 0.8 ± 0.1 |

| Thyroid (%ID) | 0.1 ± 0.0 | 0.2 ± 0.0 | 0.3 ± 0.1 | 0.5 ± 0.1 |

Data from a study on the biodistribution of ²¹¹At-MABG, an alpha-emitting analogue of MIBG, in normal mice.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in preclinical this compound biodistribution studies.

Radiolabeling of this compound with Iodine-131

This protocol describes a common method for the radiolabeling of meta-iodobenzylguanidine (MIBG) with Iodine-131 via an isotopic exchange reaction.

Materials:

-

m-Iodobenzylguanidine sulfate

-

[¹³¹I]Sodium iodide

-

Ammonium sulfate

-

Copper (II) sulfate

-

Ascorbic acid

-

Sodium acetate buffer (pH 4.5)

-

Sterile water for injection

-

Heating block or water bath

-

HPLC system with a radiodetector

-

Sep-Pak C18 cartridges

Procedure:

-

Preparation of Reagents: Prepare sterile solutions of all reagents in a laminar flow hood.

-

Reaction Setup: In a sterile, sealed vial, combine m-iodobenzylguanidine sulfate, [¹³¹I]sodium iodide, and ammonium sulfate in sodium acetate buffer.

-

Initiation of Labeling: Add copper (II) sulfate solution to the vial. The copper (II) is reduced in situ to copper (I) by ascorbic acid, which catalyzes the isotopic exchange.

-

Incubation: Heat the reaction vial at a controlled temperature (typically 80-100°C) for a specified time (e.g., 30-60 minutes).

-

Purification: After cooling, purify the reaction mixture to remove free ¹³¹I and other impurities. This is commonly achieved using a Sep-Pak C18 cartridge.

-

Condition the cartridge with ethanol followed by sterile water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with sterile water to remove unbound ¹³¹I.

-

Elute the [¹³¹I]MIBG with a small volume of ethanol.

-

Dilute the final product with sterile saline for injection.

-

-

Quality Control:

-

Radiochemical Purity: Determine the percentage of ¹³¹I incorporated into MIBG using radio-HPLC or thin-layer chromatography (TLC). The radiochemical purity should typically be >95%.

-

Radionuclidic Purity: Confirm the identity and purity of the radionuclide using a gamma spectrometer.

-

Sterility and Apyrogenicity: Perform standard tests to ensure the final product is sterile and free of pyrogens.

-

Animal Studies and Biodistribution Analysis

This protocol outlines the procedure for conducting a biodistribution study in a murine model.

Materials:

-

Tumor-bearing mice (e.g., nude mice with neuroblastoma xenografts)

-

[¹³¹I]this compound solution, sterile and calibrated

-

Anesthetic agent (e.g., isoflurane)

-

Tuberculin syringes with fine-gauge needles (e.g., 27-30G)

-

Gamma counter

-

Dissection tools

-

Pre-weighed collection tubes

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Provide food and water ad libitum.

-

Dose Preparation and Administration:

-

Prepare the [¹³¹I]this compound solution to the desired radioactivity concentration.

-

Anesthetize the mouse using a suitable method.

-

Administer a precise volume (e.g., 100 µL) of the radiopharmaceutical via the tail vein. Record the exact time of injection and the net injected dose by measuring the syringe before and after injection.

-

-

Time Points: Euthanize groups of animals (typically n=3-5 per group) at predetermined time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Tissue Harvesting:

-

Immediately following euthanasia, collect blood via cardiac puncture.

-

Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

-

Rinse tissues to remove excess blood, blot dry, and place them in pre-weighed tubes.

-

Weigh each tissue sample to obtain the wet weight.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in each tissue sample, the injection site (tail), and the remaining carcass using a calibrated gamma counter.

-

Also measure standards prepared from the injected solution to allow for decay correction and calculation of the percentage of injected dose.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Net injected counts per minute) / Tissue weight (g) x 100

-

Signaling Pathways and Experimental Workflows

The cellular uptake and retention of this compound are critical for its diagnostic and therapeutic efficacy. The following diagrams, created using the DOT language, illustrate these processes.

This compound Cellular Uptake and Retention Pathway

Caption: Cellular uptake and retention of this compound.

General Experimental Workflow for a Preclinical Biodistribution Study

Caption: Workflow for a preclinical this compound biodistribution study.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Iobenguane I-131

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobenguane I-131, also known as ¹³¹I-metaiodobenzylguanidine (¹³¹I-MIBG), is a radiopharmaceutical agent utilized in both the diagnosis and targeted radiotherapy of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma.[1][2][3] Structurally analogous to the neurotransmitter norepinephrine, this compound is selectively taken up by adrenergic tissues.[2] When labeled with the radioisotope Iodine-131, it delivers cytotoxic radiation to tumor cells that express the norepinephrine transporter (NET).[2] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound I-131, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Action

The therapeutic efficacy of this compound I-131 is predicated on its structural similarity to norepinephrine, which allows it to be recognized and internalized by cells expressing the norepinephrine transporter (NET).[2] Neuroendocrine tumors, such as pheochromocytoma and paraganglioma, are of neural crest origin and are characterized by high expression of NET on their cell surfaces.[2]

Following intravenous administration, this compound I-131 is actively transported into the cytoplasm of these tumor cells via NET.[2] Once intracellular, the Iodine-131 component of the molecule decays, emitting beta particles and gamma radiation.[3] The high-energy beta particles are responsible for the cytotoxic effects, inducing DNA damage and subsequent cell death and tumor necrosis.[2] The gamma emissions, while contributing less to the therapeutic effect, are useful for imaging and dosimetry.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound I-131 has been characterized following a dosimetric dose in patients with malignant pheochromocytoma, paraganglioma, and other malignancies.

Table 1: Pharmacokinetic Parameters of this compound I-131

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 0.06 µCi/mL (CV 36%) | [4] |

| Area Under the Curve (AUC) | 1 µCi·h/mL (CV 33%) | [4] |

| Volume of Distribution (Vd) | 2893 ± 592 mL/kg | [4] |

| Plasma Protein Binding | 61-63% | [2] |

| Distribution Half-life | 0.37 ± 0.22 hours | [4] |

| Terminal Blood Half-life | 35 ± 14 hours | [4] |

| Clearance | 62 ± 24 mL/hr/kg | [4] |

| Metabolism | Does not undergo hepatic metabolism | [4] |

| Excretion | Primarily renal | [4] |

| Cumulative Urinary Excretion (24h) | 50 ± 10% | [4] |

| Cumulative Urinary Excretion (120h) | 80 ± 10% | [4] |

| Unchanged Drug in Urine (0-6h) | 94% | [4] |

| Unchanged Drug in Urine (6-24h) | 93% | [4] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound I-131 is the reduction of tumor burden and amelioration of clinical symptoms associated with hormone-secreting neuroendocrine tumors. A key clinical endpoint in trials has been the reduction in the use of antihypertensive medications.

Table 2: Pharmacodynamic Outcomes of this compound I-131 Therapy

| Endpoint | Result | Reference |

| ≥50% Reduction in Antihypertensive Medication for ≥6 months | 25% of patients (95% CI, 16%-37%) | [4] |

| Objective Tumor Response (Partial Response) | 23.4% of patients | [4] |

| Stable Disease | 68.8% of patients | [4] |

| Disease Control Rate (ORR + SD) | 92.2% of patients | [4] |

| Median Time to Death | 36.7 months (95% CI, 29.9-49.1) | [4] |

Experimental Protocols

Radiopharmaceutical Quality Control

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the radiochemical purity of this compound I-131 injection.

-

System: A liquid chromatograph equipped with a UV detector (229 nm) and a collimated radiation detector.[5]

-

Column: 3.9-mm × 3-cm column containing 10-µm L1 packing.[5]

-

Mobile Phase: A filtered and degassed mixture of water and acetonitrile (900:100). Add 3.04 g of triethylamine per liter and adjust with phosphoric acid to a pH of 4.0 ± 0.4.[5]

-

Flow Rate: Approximately 1.5 mL per minute.[5]

-

Procedure:

-

Prepare a standard solution of this compound sulfate in water (approx. 1 mg/mL).[5]

-

Inject approximately 20 µL of the this compound I-131 injection into the chromatograph.[5]

-

Record the chromatograms from both the UV and radiation detectors.[5]

-

The retention time of the radioactive peak should be within 10% of the retention time of the this compound sulfate standard.[5]

-

The radioactivity of the this compound I-131 peak should be not less than 90% of the total radioactivity measured.[5]

-

Thin-Layer Chromatography (TLC)

-

Objective: To provide a rapid assessment of radiochemical purity.

-

Stationary Phase: Silica gel G plates.[6]

-

Mobile Phase: A mixture of ethyl acetate and ethanol (1:1 v/v).[6]

-

Procedure:

-

Apply a small spot of the this compound I-131 solution to the TLC plate.

-

Develop the chromatogram in a chamber pre-saturated with the mobile phase.

-

After development, the plate is dried and analyzed using a radio-TLC scanner.

-

This compound I-131 typically has an Rf value of 0.0–0.2, while free iodide will have an Rf of 0.9–1.0.[6]

-

Measurement of Radioactivity in Biological Samples

-

Objective: To quantify the amount of this compound I-131 in blood and urine for pharmacokinetic and dosimetric analysis.

-

Instrumentation: A calibrated well-type gamma counter or a gamma spectrometer with a NaI scintillation probe.[7][8][9]

-

Procedure (Blood Samples):

-

Collect 2 mL blood samples at specified time points (e.g., 2, 6, 12, 24, 48, and 96 hours) post-administration.[8]

-

Measure the background count in the gamma counter before measuring the sample activity.[8]

-

Place the blood sample in the well counter and measure the activity.[8]

-

Normalize the blood activity to the administered activity to determine the retention per mL of blood.[8]

-

-

Procedure (Urine Samples):

-

Collect urine over specified intervals.

-

Measure the total volume of urine collected.

-

Take an aliquot of the urine and measure its activity using a gamma counter.

-

Calculate the total activity excreted in the urine.

-

Dosimetry Calculations (MIRD Schema)

The Medical Internal Radiation Dose (MIRD) schema is used to calculate the absorbed radiation dose to various organs.[10][11]

-

Objective: To estimate the radiation dose to critical organs and tumors to ensure patient safety and optimize therapeutic dosing.

-

Data Acquisition:

-

Administer a dosimetric dose of this compound I-131.

-

Acquire anterior/posterior whole-body gamma camera images at multiple time points (e.g., within 1 hour, on day 1 or 2, and between days 2-5).[4]

-

-

Calculation Steps:

-

From the gamma camera images, determine the activity in each source organ over time.

-

Plot the activity versus time for each organ and calculate the time-integrated activity (Ã), which represents the total number of disintegrations in the source organ.[10]

-

The mean absorbed dose (D) to a target organ is calculated using the formula: D = Ã × S, where S is the "S-value".[10]

-

The S-value represents the mean absorbed dose to the target organ per unit of time-integrated activity in the source organ and is obtained from standardized tables.[10]

-

Patient-specific organ masses, estimated from imaging, should be used whenever possible.[4]

-

In Vitro Norepinephrine Transporter (NET) Binding and Uptake Assays

-

Objective: To assess the interaction of this compound with the norepinephrine transporter in a controlled laboratory setting.

-

Cell Line: Human neuroblastoma cell lines, such as SK-N-BE(2)C, that endogenously express NET are suitable.[12]

-

Competition Binding Assay Protocol:

-

Culture HEK293 cells stably expressing human NET (hNET) to confluency.[8]

-

Prepare cell membranes by homogenization and centrifugation.[8]

-

In a 96-well plate, add a fixed concentration of a radiolabeled NET ligand (e.g., [³H]nisoxetine) to each well.

-

Add varying concentrations of this compound (as the competitor) to the wells.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of the wells through glass fiber filters to separate bound from free radioligand.[8]

-

Wash the filters with ice-cold buffer.[8]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.[8]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀.

-

-

Uptake Inhibition Assay Protocol:

-

Plate SK-N-BE(2)C cells in 24-well plates.[12]

-

Wash the cells and incubate with a Krebs-Ringer-HEPES (KRH) assay buffer.[12]

-

Initiate the assay by adding a fixed concentration of [³H]norepinephrine and varying concentrations of this compound.[12]

-

Incubate for a defined period at room temperature.

-

Terminate the uptake by aspirating the medium and washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific [³H]norepinephrine uptake (IC₅₀).

-

Conclusion

This compound I-131 represents a significant therapeutic option for patients with unresectable, locally advanced, or metastatic pheochromocytoma and paraganglioma. Its mechanism of action, leveraging the overexpression of the norepinephrine transporter in these tumors, allows for targeted delivery of cytotoxic radiation. A thorough understanding of its pharmacokinetic and pharmacodynamic properties, as well as the associated experimental and clinical protocols, is essential for its safe and effective use in both research and clinical practice. This guide provides a foundational resource for professionals in the field of drug development and nuclear medicine, summarizing the core scientific and technical aspects of this compound I-131.

References

- 1. who.int [who.int]

- 2. drugs.com [drugs.com]

- 3. radiopaedia.org [radiopaedia.org]

- 4. idug.org.uk [idug.org.uk]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. researchgate.net [researchgate.net]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. Calculation of Blood Dose in Patients Treated With 131I Using MIRD, Imaging, and Blood Sampling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. lucris.lub.lu.se [lucris.lub.lu.se]

- 11. ijrr.com [ijrr.com]

- 12. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for I-123 MIBG Scintigraphy in Neuroblastoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Iodine-123 metaiodobenzylguanidine (I-123 MIBG) scintigraphy in the context of neuroblastoma research. This powerful imaging technique is crucial for diagnosis, staging, response assessment, and long-term follow-up of this pediatric cancer.[1][2][3]

Introduction to I-123 MIBG Scintigraphy in Neuroblastoma

Neuroblastoma, a common solid extracranial tumor in children, originates from the embryonic neural crest cells of the sympathetic nervous system.[1][3] A key characteristic of most neuroblastoma cells is the expression of the norepinephrine transporter (NET), which facilitates the uptake of norepinephrine and its analogs. I-123 MIBG is a structural analog of norepinephrine and is actively transported into neuroblastoma cells by the NET. This specific uptake mechanism allows for targeted imaging of tumor locations throughout the body.[4]

I-123 MIBG scintigraphy has demonstrated high sensitivity (88-97%) and specificity (83-92%) for detecting neuroblastoma.[1][5] It is a cornerstone in the management of neuroblastoma, providing essential information for staging the disease and evaluating its response to treatment.[1][2] The addition of single-photon emission computed tomography (SPECT) and SPECT/CT can further enhance the identification and characterization of tumor sites.[2]

Quantitative Data Summary

For reproducible and comparable results in a research setting, adherence to standardized quantitative parameters is essential. The following tables summarize key quantitative data for I-123 MIBG scintigraphy in pediatric neuroblastoma.

Table 1: Radiopharmaceutical Dosage

| Parameter | Value | Notes |

| Radiopharmaceutical | I-123 metaiodobenzylguanidine (I-123 MIBG) | Commercially available in a ready-to-use formulation.[4] |

| Pediatric Dosage | 370 MBq (10 mCi) per 1.73 m² body surface area | Minimum dose: 74 MBq (2 mCi); Maximum dose: 370 MBq (10 mCi).[6] |

| EANM Recommended Activity | Minimum: 37 MBq (1 mCi); Maximum: 400 MBq (10.8 mCi) | The European Association of Nuclear Medicine (EANM) provides slightly higher activity recommendations.[1] |

| Adult Dosage | 296 MBq (8 mCi) | For older adolescents or adults in the study.[7] |

| Administration Route | Slow intravenous injection | Administered over a period of up to 5 minutes.[7] |

Table 2: Imaging Parameters and Timing

| Parameter | Specification | Rationale/Notes |

| Imaging Time Point | 20-24 hours post-injection | Optimal time for tumor uptake and background clearance.[1][4] |

| Optional Early Imaging | 4-6 hours post-injection | No longer routinely recommended as it may lead to false-positive or negative results.[1] |

| Delayed Imaging | 48 hours post-injection | Can sometimes improve lesion detection, though not standard practice.[8] |

| Collimator | Low-energy, high-resolution (LEHR) or Medium energy | LEHR is commonly used; medium energy can also be employed.[9][10] |

| Energy Window | 20% window centered at 159 keV | Standard for I-123 imaging.[7] |

| Planar Imaging Matrix | 128x128 with zoom or 256x256 | For whole-body and spot views.[7] |

| SPECT Acquisition | Noncircular, continuous acquisition | Provides 3D localization of uptake. |

| CT for Attenuation Correction | Low-dose CT | Used in SPECT/CT to improve image quality and for anatomical localization. |

Table 3: Quantitative Analysis and Scoring Systems

| Analysis Method | Description | Key Metrics |

| SIOPEN Scoring Method | A semi-quantitative method based on the extent of skeletal disease in 12 body segments. Uptake intensity is not considered. | Numerical scores from 0-6 are assigned to each of the 12 body segments based on the extent of abnormal uptake.[11][12] |

| Quantitative SPECT/CT | Utilizes standardized uptake values (SUVs) for objective assessment of tumor uptake. | SUVmax: Maximum pixel value within a region of interest (ROI). SUVpeak: Average SUV within a small, fixed-size ROI centered on the highest uptake voxels.[13] |

| Normal Tissue SUVmax | Provides a reference for tumor uptake. | Liver: 0.5 - 3.2; Parotid glands: ~4.0; Submandibular glands: ~3.0.[14] |

Experimental Protocols

Patient Preparation Protocol

-

Informed Consent: Obtain written informed consent from the patient's legal guardian(s).

-

Medication Review: Review the patient's current medications. Several drugs can interfere with MIBG uptake and should be discontinued prior to the study. These include certain antihypertensives (e.g., labetalol, calcium channel blockers), sympathomimetics (e.g., pseudoephedrine), and some antidepressants.[7][10] The withdrawal period can be up to two weeks.[7]

-

Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, administer a saturated solution of potassium iodide (SSKI).[6]

-

Bowel Preparation: A bowel prep (e.g., citrate of magnesia) is required the night after the injection to reduce bowel activity which can interfere with image interpretation.[7]

-

Sedation/Anesthesia: For young children who are unable to remain still, sedation or general anesthesia may be necessary to ensure high-quality images. This should be coordinated with an anesthesiology team.[1]

Radiopharmaceutical Administration Protocol

-

Dose Calibration: Calibrate the I-123 MIBG dose to the time of administration. The radiopharmaceutical typically has an expiration of 36 hours post-calibration.[9]

-

Aseptic Technique: Using aseptic techniques and appropriate radiation safety measures, draw the calculated dose into a shielded syringe.[9]

-

Intravenous Injection: Administer the I-123 MIBG via a slow intravenous injection, preferably over a period of up to 5 minutes.[7]

Image Acquisition Protocol

-

Timing: Perform imaging approximately 24 hours after the I-123 MIBG injection.[14]

-

Planar Imaging:

-

SPECT/CT Imaging:

-

Perform SPECT/CT of the chest, abdomen, pelvis, or any other areas of suspected disease.

-

Use a noncircular, continuous acquisition protocol.

-

A low-dose CT scan should be acquired for attenuation correction and anatomical localization.

-

Data Analysis Protocol

-

Visual Interpretation: An experienced nuclear medicine physician should visually interpret the images, identifying areas of abnormal MIBG uptake.

-

Semi-Quantitative Analysis (SIOPEN Method):

-

Divide the skeleton into 12 segments.

-

Assign a numerical score (0-6) to each segment based on the extent of MIBG-avid disease.

-

The total score provides an objective measure of skeletal disease burden.[11]

-

-

Quantitative Analysis (SPECT/CT):

-

Reconstruct the SPECT data with attenuation and scatter correction.

-

Draw regions of interest (ROIs) around tumors and normal tissues (e.g., liver).

-

Calculate SUVmax and SUVpeak for each lesion.[13]

-

Changes in SUV values between scans can be used to assess treatment response. A 30% change is often considered significant.[13]

-

Visualizations

Signaling Pathway of MIBG Uptake

Caption: Cellular uptake and sequestration of I-123 MIBG in neuroblastoma cells.

Experimental Workflow for I-123 MIBG Scintigraphy

Caption: Workflow for I-123 MIBG scintigraphy in neuroblastoma research.

Logical Relationship for Quantitative Analysis

Caption: Logical flow for quantitative SPECT/CT analysis in neuroblastoma.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsna.org [pubs.rsna.org]

- 3. ams-lb.com [ams-lb.com]

- 4. EANM 2012 guidelines for radionuclide imaging of phaeochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 123I-meta-iodobenzylguanidine scintigraphy for the detection of neuroblastoma and pheochromocytoma: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of quantitative [I-123] mIBG SPECT/CT in a phantom and in patients with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medfordradiology.com [medfordradiology.com]

- 8. researchgate.net [researchgate.net]

- 9. tech.snmjournals.org [tech.snmjournals.org]

- 10. radiology.unm.edu [radiology.unm.edu]

- 11. 123I-mIBG scintigraphy in neuroblastoma: development of a SIOPEN semi-quantitative reporting ,method by an international panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 123I-mIBG scintigraphy in neuroblastoma: development of a SIOPEN semi-quantitative reporting ,method by an international panel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for Iobenguane I-131 Dosimetry in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the calculation of Iobenguane I-131 (¹³¹I-MIBG) dosimetry in the context of targeted radionuclide therapy. Accurate dosimetry is crucial for optimizing treatment efficacy and minimizing toxicity in patients with neuroendocrine tumors such as neuroblastoma, pheochromocytoma, and paraganglioma.[1][2][3][4][5][6][7][8][9][10][11]

Introduction to this compound I-131 Targeted Therapy

This compound, a structural analog of the neurotransmitter norepinephrine, is preferentially taken up by neuroendocrine cells through the norepinephrine transporter (NET).[1][2][3][7][12] When labeled with the radioisotope Iodine-131 (¹³¹I), it becomes a potent theranostic agent. The gamma emissions of ¹³¹I (primarily at 364 keV) allow for diagnostic imaging and dosimetry, while its beta emissions deliver cytotoxic radiation to the tumor cells.[1][13] Patient-specific dosimetry is essential to personalize treatment by maximizing the radiation dose to the tumor while keeping the dose to critical organs within safe limits.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound I-131 dosimetry, including physical characteristics, standard administered activities for dosimetry and therapy, and estimated absorbed radiation doses to various organs.

Table 1: Physical Characteristics of Iodine-131

| Parameter | Value | Reference |

| Half-life | 8.02 days | [13] |

| Principal Gamma Emission | 364 keV (82% abundance) | [13] |

| Principal Beta Emission (Max Energy) | 0.61 MeV | [16] |

| Beta Emission Cytotoxic Effects | Induces DNA double-strand breaks leading to apoptosis or necrosis. | [1] |

Table 2: Standard Administered Activities for this compound I-131

| Dosage Type | Patient Weight | Administered Activity | Reference |

| Dosimetric | >50 kg | 185-222 MBq (5-6 mCi) | [2][17] |

| ≤50 kg | 3.7 MBq/kg (0.1 mCi/kg) | [2][17] | |

| Therapeutic | >62.5 kg | 18,500 MBq (500 mCi) | [2][17] |

| ≤62.5 kg | 296 MBq/kg (8 mCi/kg) | [2][17] | |

| High-Dose (Neuroblastoma) | 666 MBq/kg (18 mCi/kg) | [18][19] |

Table 3: Estimated Absorbed Radiation Doses per Unit Administered Activity (mGy/MBq)

| Organ | Mean ± SD | Reference |

| Whole Body | 0.16 ± 0.11 | [18] |

| Red Marrow | 0.15 ± 0.11 | [18] |

| Liver | 0.48 ± 0.29 | [18] |

| Lungs | 0.41 ± 0.27 | [18] |

| Heart Wall | 0.23 ± 0.20 | [18] |

| Spleen | 0.16 | [20] |

| Kidneys | 0.16 | [20] |

| Thyroid (unblocked) | 0.156 | [20] |

Note: Absorbed doses can vary significantly between patients. These values should be used as estimates, and patient-specific dosimetry is always recommended.

Experimental Protocols

This section outlines the detailed methodology for performing this compound I-131 dosimetry calculations.

Patient Preparation

-

Thyroid Blockade: To prevent the uptake of free ¹³¹I by the thyroid gland, patients should receive a thyroid-blocking agent.[11][21]

-

Medication Review: Certain medications can interfere with this compound uptake. These should be discontinued for at least 5 half-lives before dosimetry or therapy.[3][10]

-

Hydration: Patients should be well-hydrated to promote the clearance of unbound ¹³¹I-Iobenguane. Encourage patients to drink at least 2 liters of water per day, starting the day before and continuing for a week after administration.[5][21]

-

Fasting: Patients should fast for at least 4 hours before the administration of ¹³¹I-Iobenguane.[22]

-

Pregnancy Test: A pregnancy test is required for all female patients of childbearing potential before administration.[21]

Administration of this compound I-131

-

Dosimetric Dose: Administer the dosimetric dose of ¹³¹I-Iobenguane intravenously.[2][17]

-

Slow Infusion: The infusion should be administered slowly over 15-30 seconds to minimize the risk of hypertensive crisis.[11]

-

Vital Signs Monitoring: Monitor the patient's vital signs during and after the infusion.

Imaging Acquisition

-

Gamma Camera Imaging: Acquire a series of whole-body anterior and posterior planar images using a dual-head gamma camera equipped with a high-energy collimator.[18][19][23]

-

Imaging Schedule:

-

SPECT/CT Imaging: SPECT/CT can be performed for better anatomical localization of uptake and more accurate organ and tumor volume delineation.[10]

Dosimetry Calculations

-

Region of Interest (ROI) Definition: Draw ROIs around the source organs (e.g., liver, spleen, kidneys, and tumor lesions) on the series of whole-body images.

-

Time-Activity Curves (TACs): Generate TACs for each source organ by plotting the activity in the ROI at each imaging time point.

-

Residence Time Calculation: Calculate the residence time (τ) for each source organ by integrating the TAC from time zero to infinity.

-

Absorbed Dose Calculation (MIRD Schema): The mean absorbed dose (D) to a target organ is calculated using the Medical Internal Radiation Dose (MIRD) schema:[7][14][16][24][25]

-

D(target) = Σ [τ(source) × S(target ← source)]

-

Where:

-

τ(source) is the residence time in the source organ.

-

S(target ← source) is the S-value, which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ. S-values are available in tabulated form.

-

-

Visualizations

Signaling Pathway of this compound I-131 Uptake

Caption: Mechanism of this compound I-131 uptake and therapeutic action.

Experimental Workflow for this compound I-131 Dosimetry

Caption: Workflow for this compound I-131 dosimetry calculations.

References

- 1. What is the mechanism of this compound I-131? [synapse.patsnap.com]

- 2. This compound I-131 for Advanced Pheochromocytoma or Paraganglioma - The ASCO Post [ascopost.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 5. This compound i 131 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 6. researchgate.net [researchgate.net]

- 7. Calculation of Blood Dose in Patients Treated With 131I Using MIRD, Imaging, and Blood Sampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. radiopaedia.org [radiopaedia.org]

- 11. semnim.es [semnim.es]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. radiopaedia.org [radiopaedia.org]

- 14. Dosimetry to Calculate the Iodine-131 Therapy: Safe and Specific Method [inis.iaea.org]

- 15. EANM Dosimetry Committee series on standard operational procedures for internal dosimetry for 131I mIBG treatment of neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijrr.com [ijrr.com]

- 17. reference.medscape.com [reference.medscape.com]

- 18. Assessment of Organ Dosimetry for Planning Repeat Treatments of High-Dose 131I-MIBG Therapy: 123I-MIBG vs. Post-Therapy 131I-MIBG Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of Organ Dosimetry for Planning Repeat Treatments of High-Dose 131I-MIBG Therapy: 123I-MIBG Versus Posttherapy 131I-MIBG Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prediction of Absorbed Dose to Normal Organs with Endocrine Tumors for I-131 by use of 99mTC Single Photon Emission Computed Tomography/Computed Tomography and Geant4 Application for Tomographic Emission Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncolink.org [oncolink.org]

- 22. Radioactive Iodine (I-131) Therapy for Hyperthyroidism [radiologyinfo.org]

- 23. snmmi.org [snmmi.org]

- 24. Evaluation of the physical and biological dosimetry methods in iodine-131-treated patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Calculation of Blood Dose in Patients Treated With 131I Using MIRD, Imaging, and Blood Sampling Methods - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for Iobenguane Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed standard operating procedure (SOP) for the administration of Iobenguane, both I-123 (for imaging) and I-131 (for therapy), in common preclinical animal models, primarily mice and rats. This compound, a norepinephrine analog, is actively transported into neuroendocrine cells, making it a valuable tool for the diagnosis and treatment of tumors such as neuroblastoma and pheochromocytoma.[1][2] Adherence to this SOP is crucial for ensuring animal welfare, data reproducibility, and personnel safety, particularly given the radioactive nature of the compound.

The procedures outlined below cover essential steps from animal preparation, including thyroid blockade and anesthesia, to the administration of this compound via intravenous and intraperitoneal routes, and post-procedural monitoring. These protocols are designed to be adapted to specific experimental needs while maintaining a standardized framework.

Key Experimental Protocols

Thyroid Blockade

To prevent the uptake of free radioiodine by the thyroid gland, a thyroid blockade must be administered prior to this compound administration.[3] Potassium iodide (KI) is the recommended blocking agent.

Protocol:

-

Prepare a fresh solution of Potassium Iodide (KI) in sterile water or saline.

-

Administer the KI solution orally via gavage.

-

The timing of KI administration is critical. It should be administered at least one hour before this compound injection.[4] For I-131 therapy studies, a longer pre-treatment of 24 hours is often recommended.[3]

-

Continue KI administration daily for the duration specified by the study protocol, particularly for therapeutic studies with I-131.

Table 1: Recommended Potassium Iodide (KI) Dosage for Thyroid Blockade

| Animal Model | Dosage (mg/kg) | Administration Route | Timing | Reference |

| Mouse | 1 | Oral (gavage) | 1 hour prior to this compound | [4] |

| Rat | 1 | Oral (gavage) | 1 hour prior to this compound | [4][5] |

Anesthesia

Anesthesia is required for most administration routes to ensure animal welfare and accurate delivery of this compound. The choice of anesthetic should be appropriate for the species and the duration of the procedure.

Protocol:

-

Select an appropriate anesthetic agent (inhalant or injectable). Isoflurane is often preferred for its rapid induction and recovery.[6][7]

-

Induce anesthesia using a calibrated vaporizer with an appropriate scavenging system for inhalants, or via subcutaneous or intraperitoneal injection for injectable agents.

-

Monitor the depth of anesthesia throughout the procedure by assessing the pedal withdrawal reflex (toe pinch).

-

Apply ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.[7][8]

-

Maintain the animal's body temperature using a heating pad or other warming device, as rodents are prone to hypothermia under anesthesia.[7][8][9]

Table 2: Recommended Anesthesia Protocols for Rodents

| Anesthetic Agent | Animal Model | Induction | Maintenance | Route | Reference |

| Isoflurane | Mouse/Rat | 4-5% | 1-2.5% | Inhalation | [6][10] |

| Ketamine/Xylazine Cocktail | Mouse | 80-100 mg/kg Ketamine, 5-10 mg/kg Xylazine | N/A | Intraperitoneal | [6] |

| Ketamine/Xylazine Cocktail | Rat | 40-80 mg/kg Ketamine, 5-10 mg/kg Xylazine | N/A | Intraperitoneal | [10] |

This compound Administration

The choice of administration route depends on the experimental design. Intravenous injection is the most common and clinically relevant route.

Protocol:

-

Anesthetize the animal as described in the anesthesia protocol.

-

Warm the animal's tail using a heat lamp or warm water bath (38-40°C) for a few minutes to dilate the lateral tail veins.[11][12][13]

-

Place the animal in a suitable restrainer.

-

Clean the tail with 70% ethanol.

-

Using a sterile 27-30 gauge needle for mice or a 25-27 gauge needle for rats, insert the needle into one of the lateral tail veins, with the bevel facing up.[11][14]

-

Slowly inject the this compound solution. The maximum injection volume should not exceed 10 ml/kg.

-

If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[15]

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12]

Protocol:

-

Anesthetize the animal.

-

Position the animal in dorsal recumbency with the head tilted slightly downwards.

-

Identify the injection site in the lower right abdominal quadrant to avoid the cecum.[16]

-

Clean the area with 70% ethanol.

-

Using a sterile 25-27 gauge needle for mice or a 23-25 gauge needle for rats, insert the needle at a 30-40° angle.[17]

-

Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect placement.[18]

-

Inject the this compound solution. The maximum injection volume is typically up to 10 ml/kg.[17][19]

-

Withdraw the needle and return the animal to its cage for recovery.

Table 3: Recommended Injection Parameters for this compound Administration

| Parameter | Mouse | Rat | Reference |

| IV Needle Gauge | 27-30 G | 25-27 G | [11][14] |

| IP Needle Gauge | 25-27 G | 23-25 G | [17] |

| Max IV Volume | 0.2 mL | 0.5 mL | [14] |

| Max IP Volume | < 10 ml/kg | < 10 ml/kg | [17] |

Post-Administration Monitoring and Care

Protocol:

-

Monitor the animal continuously until it has fully recovered from anesthesia.

-

Keep the animal warm during the recovery period.

-

Provide supportive care as needed, such as subcutaneous fluids to maintain hydration.[7][8]

-

Observe the animal for any signs of adverse reactions to the this compound or the procedure.

-

House the animals in appropriately shielded cages and handle them according to institutional radiation safety guidelines.

Visualizations

Caption: Experimental workflow for this compound administration in animal models.

Caption: Cellular uptake pathway of this compound via the norepinephrine transporter.

References

- 1. mskcc.org [mskcc.org]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Evaluation in a mouse model of a thyroid-blocking protocol for 131I antibody therapy (short communication) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimal KI Prophylactic Dose Determination for Thyroid Radiation Protection After a Single Administration in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protection and safety of a repeated dosage of KI for iodine thyroid blocking during pregnancy [ouci.dntb.gov.ua]

- 6. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]

- 7. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 9. pure.au.dk [pure.au.dk]

- 10. Anesthesia in Rats | Animals in Science [queensu.ca]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. research.vt.edu [research.vt.edu]

- 13. researchanimaltraining.com [researchanimaltraining.com]

- 14. depts.ttu.edu [depts.ttu.edu]

- 15. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]

- 16. research.vt.edu [research.vt.edu]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 19. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling Iobenguane with Iodine-131

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Iobenguane with Iodine-131 (¹³¹I), a critical process for the preparation of the radiopharmaceutical ¹³¹I-Iobenguane (also known as ¹³¹I-MIBG). ¹³¹I-Iobenguane is a key agent in nuclear medicine for both the diagnosis and targeted radiotherapy of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma.[1][2][3][4] This document outlines three primary methodologies: Copper-Catalyzed Nucleophilic Exchange, Direct Electrophilic Radioiodination, and a Precursor-Mediated Method for High Specific Activity.

Introduction to ¹³¹I-Iobenguane

This compound is a structural analog of the neurotransmitter norepinephrine.[2][5] This structural similarity allows it to be taken up by adrenergic tissues, particularly neuroendocrine tumor cells that overexpress the norepinephrine transporter (NET).[3][5][6] When labeled with the radioisotope Iodine-131, which emits both beta and gamma radiation, it becomes a theranostic agent capable of both imaging and delivering cytotoxic radiation to tumor cells.[7] The efficacy of ¹³¹I-Iobenguane is influenced by its specific activity, which is the ratio of radioactive to non-radioactive this compound. Higher specific activity preparations are desirable to avoid saturation of the NET uptake mechanism with non-radioactive ("cold") this compound.[5][8][9]

Radiolabeling Techniques: A Comparative Overview

Several methods have been developed for the radioiodination of this compound. The choice of method can impact the radiochemical yield, purity, specific activity, and complexity of the procedure. Below is a summary of the key techniques detailed in this document.

| Parameter | Copper-Catalyzed Nucleophilic Exchange | Direct Electrophilic Radioiodination | Precursor-Mediated (Ultratrace®) |

| Radiochemical Yield | > 90%[1] | Variable, can be up to 99% with optimization[10] | High Efficiency |

| Radiochemical Purity | ≥ 98%[1] | > 95% after purification[11] | High |